1H,6H-Perfluorohexane

Beschreibung

The exact mass of the compound 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1H,6H-Perfluorohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,6H-Perfluorohexane including the price, delivery time, and more detailed information at info@benchchem.com.

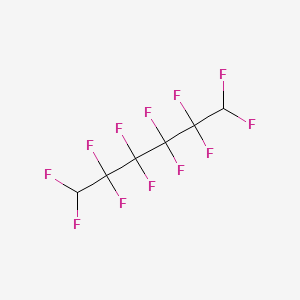

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12/c7-1(8)3(11,12)5(15,16)6(17,18)4(13,14)2(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDBQWIWVMBDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075230 | |

| Record name | 1H,6H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-07-2 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,6H-Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,6H-Dodecafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and purification methods for 1H,6H-Perfluorohexane

An In-depth Technical Guide to the Synthesis and Purification of 1H,6H-Perfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H,6H-Perfluorohexane, also known as 1H,6H-dodecafluorohexane, is a partially fluorinated alkane with significant utility in advanced materials, electronics, and as a component in pharmaceutical and agrochemical development. Its unique properties, derived from a combination of a hydrogenated and a perfluorinated segment, make it a valuable building block and solvent. This guide provides a comprehensive overview of the primary synthesis and purification methodologies for 1H,6H-Perfluorohexane. We delve into the mechanistic underpinnings of key synthetic routes, including radical telomerization and electrochemical fluorination, and present detailed protocols for purification techniques such as fractional distillation and preparative chromatography. The causality behind experimental choices is explained throughout, offering field-proven insights to guide researchers in obtaining this compound with high purity.

Introduction to 1H,6H-Perfluorohexane

1H,6H-Perfluorohexane (C₆H₂F₁₂) is a hydrofluorocarbon characterized by a linear six-carbon chain where the terminal carbons are bonded to hydrogen and the internal four carbons are fully fluorinated. This structure imparts a unique combination of properties, including chemical inertness, thermal stability, and distinct solubility characteristics that bridge the gap between traditional hydrocarbons and perfluorocarbons. These attributes make it a substance of interest in applications requiring precise thermal management, specialized lubrication, or as a building block in "fluorous chemistry" for catalyst recovery and product purification.[1]

Table 1: Physicochemical Properties of 1H,6H-Perfluorohexane

| Property | Value | Source |

| CAS Number | 336-07-2 | [2][3] |

| Molecular Formula | C₆H₂F₁₂ | [2] |

| Molecular Weight | 302.06 g/mol | [4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 93 °C | [2] |

| Refractive Index | <1.3000 | [2] |

Synthesis Methodologies

The synthesis of 1H,6H-Perfluorohexane can be approached through several strategic routes. The choice of method often depends on the desired scale, available starting materials, and required purity of the final product.

Telomerization of Tetrafluoroethylene with Methanol

One of the most direct and well-documented methods for producing α,ω-dihydrogenated perfluoroalkanes is the radical-initiated telomerization of tetrafluoroethylene (TFE) with a hydrogen-donating telogen, such as methanol.[5][6] This process generates a series of telomers with the general formula H(CF₂CF₂)nCH₂OH. The n=3 telomer, H(CF₂CF₂)₃CH₂OH, can then be converted to 1H,6H-Perfluorohexane through further reactions.

Causality and Mechanism: The reaction is initiated by the thermal decomposition of a radical initiator (e.g., a peroxide), which abstracts a hydrogen atom from methanol to form a hydroxymethyl radical (•CH₂OH). This radical adds to the TFE monomer, initiating chain growth. The growing telomer radical can then either add another TFE monomer or undergo chain transfer with methanol to yield the final α-hydro-ω-hydroxy-perfluoroalkane product and a new •CH₂OH radical to continue the kinetic chain. Controlling the molar ratio of TFE to methanol is critical; a high excess of methanol favors the formation of shorter-chain telomers.[7]

Caption: Radical telomerization of TFE with methanol.

Electrochemical Fluorination (ECF)

Electrochemical fluorination, particularly the Simons process, is a powerful industrial method for producing perfluorinated compounds.[8] This method involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (aHF). While ECF typically aims for complete replacement of hydrogen with fluorine, it can also produce partially fluorinated compounds and fragmentation products.[9][10] Starting with hexane or a partially fluorinated hexane could yield 1H,6H-Perfluorohexane within a complex mixture of isomers and other perfluorinated alkanes, necessitating extensive purification.[11]

Causality and Mechanism: The organic substrate is dissolved in aHF, which serves as both the solvent and the fluorine source. A direct current is passed through the solution using nickel anodes. The exact mechanism is complex, but it is believed to involve the formation of high-valent nickel fluoride species on the anode surface, which then act as the fluorinating agent. The process is indiscriminate, leading to a mixture of products, including fully fluorinated compounds, isomers, and shorter-chain fragments from C-C bond cleavage.[12]

Reductive Deiodination

A more targeted synthesis involves the reduction of a corresponding diiodo- or monoiodo-perfluoroalkane. For instance, 1-Iodo-6H-perfluorohexane can be reduced to form 1H,6H-Perfluorohexane. A patented method describes the reaction of 1-iodoperfluorohexane with potassium carbonate in the presence of a solvent and catalyst to yield 1-H perfluorohexane.[13] This approach offers high selectivity but relies on the availability of the iodinated precursor.

Table 2: Comparative Analysis of Synthesis Routes

| Method | Starting Materials | Advantages | Disadvantages |

| Telomerization | Tetrafluoroethylene, Methanol | Good control over chain length; direct route to α,ω-dihydrogenated intermediates. | Requires handling of gaseous TFE; produces a distribution of telomers. |

| Electrochemical Fluorination | Hexane, Anhydrous HF | Uses inexpensive hydrocarbon feedstock; scalable industrial process. | Low selectivity; produces a complex mixture requiring extensive purification; harsh conditions.[8][12] |

| Reductive Deiodination | 1-Iodo-6H-perfluorohexane | High selectivity and yield.[13] | Precursor may be expensive or difficult to synthesize. |

Purification and Isolation Techniques

The crude product from any synthesis route is typically a mixture containing the desired compound, isomers, unreacted starting materials, and byproducts. Achieving high purity (>95%) necessitates robust purification protocols.

Fractional Distillation

Fractional distillation is the primary method for purifying volatile fluorinated compounds on a laboratory or industrial scale.[14] It separates components based on differences in their boiling points. Given that 1H,6H-Perfluorohexane has a boiling point of 93 °C[2], it can be effectively separated from lower-boiling starting materials or higher-boiling oligomers.

Causality and Rationale: The efficiency of the separation depends on the boiling point difference between the components and the efficiency of the distillation column (measured in theoretical plates). For isomers with very close boiling points, a column with a high number of theoretical plates is required. Extractive distillation, where a solvent is added to alter the relative volatilities of the components, can also be employed for difficult separations.[15]

Caption: General workflow for synthesis and purification.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all joints are properly sealed, preferably with PTFE sleeves.

-

Charging the Flask: Charge the crude 1H,6H-Perfluorohexane into the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibration: As the mixture begins to boil, allow the vapor to rise slowly through the column to establish a temperature gradient.

-

Fraction Collection: Collect fractions based on the temperature reading at the distillation head. The fraction distilling at or near the boiling point of 1H,6H-Perfluorohexane (93 °C) should be collected separately.

-

Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their purity. Combine fractions that meet the required purity specifications.

Preparative Chromatography

For achieving the highest possible purity, especially for separating close-boiling isomers, preparative gas chromatography (prep-GC) or liquid chromatography (prep-LC) is the method of choice.[14]

Causality and Rationale: Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase. In the context of "fluorous chemistry," specialized fluorous stationary phases can be used in LC to effectively retain and separate fluorinated compounds.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for separating and identifying isomers of perfluorohexane sulfonates, and similar principles can be applied to preparative separation of neutral perfluorohexane isomers.[16][17]

Adsorbent-Based Purification

Trace impurities, particularly polar or ionic species, can be removed by passing the crude product through a bed of adsorbents like activated carbon, silica gel, or alumina.[18] This is often used as a polishing step after distillation. For instance, methods have been developed to remove organic fluorides from hydrocarbons by treating them with sulfuric acid mixed with silica gel.[19]

Safety, Handling, and Environmental Considerations

Working with fluorinated compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always handle 1H,6H-Perfluorohexane in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[22] Keep containers tightly closed when not in use.

-

Thermal Decomposition: Avoid exposure to excessive heat, as hazardous decomposition products, including hydrogen fluoride (HF), can be generated.[21]

-

Environmental Profile: 1H,6H-Perfluorohexane is considered to be potentially persistent in the environment due to its long atmospheric half-life. It is not readily biodegradable. Therefore, releases to the environment should be minimized, and all waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis and purification of 1H,6H-Perfluorohexane are critical processes for its application in science and industry. While methods like telomerization and reductive deiodination offer targeted synthetic routes, the robust but less selective electrochemical fluorination remains a viable industrial pathway. The ultimate purity of the product is dictated by the rigor of the purification sequence, with fractional distillation serving as the workhorse for bulk separation and preparative chromatography providing access to the highest purity grades. A thorough understanding of the underlying chemical principles and adherence to strict safety and environmental protocols are paramount for the successful and responsible handling of this valuable fluorinated compound.

References

- Apollo Scientific. (n.d.). Perfluorohexane Safety Data Sheet. Retrieved from Apollo Scientific. [Link: https://www.apolloscientific.co.uk/msds/PC6072_msds.pdf]

- ECHEMI. (n.d.). Perfluorohexane SDS, 355-42-0 Safety Data Sheets. Retrieved from ECHEMI. [Link: https://www.echemi.com/sds/perfluorohexane-cas-355-42-0.html]

- National Center for Biotechnology Information. (n.d.). Perfluorohexane. PubChem Compound Database. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Perfluorohexane]

- Fisher Scientific. (2024). SAFETY DATA SHEET: 1H-Perfluorohexane. Retrieved from Fisher Scientific. [Link: https://www.fishersci.com/sdsitems.do?partNumber=AC371130050]

- Limmer, J., et al. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. U.S. Patent No. US20160046506A1. [Link: https://patents.google.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Perfluorohexane. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/sds/aldrich/281042]

- A.P. Tomilov, I.N. Chernykh. (n.d.). Innovation in the synthesis of perfluorinated organics through electrochemical fluorination in anhydrous liquid hydrogen fluoride. [Link: https://www.researchgate.net/publication/265874284_Innovation_in_the_synthesis_of_perfluorinated_organics_through_electrochemical_fluorination_in_anhydrous_liquid_hydrogen_fluoride]

- Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Organofluorine_chemistry]

- PFAS Central. (n.d.). Direct contact membrane distillation for effective concentration of perfluoroalkyl substances – Impact of surface fouling and material stability. [Link: https://pfascentral.

- T. Asahi Glass Co Ltd. (1982). Telomerization of tetrafluoroethylene. U.S. Patent No. US4346250A. [Link: https://patents.google.

- Central Glass Co Ltd. (2020). Fluorine compound gas purification method. Japan Patent No. JP6792158B2. [Link: https://patents.google.

- National Center for Biotechnology Information. (n.d.). 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate. PubChem Compound Database. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2775863]

- MDPI. (2023). Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. [Link: https://www.mdpi.com/2073-4441/15/13/2436]

- Ameduri, B., et al. (2001). Synthesis of fluorinated telomers. Part 6. Telomerisation of chlorotrifluoroethylene with methanol. ResearchGate. [Link: https://www.researchgate.net/publication/250058913_Synthesis_of_fluorinated_telomers_Part_6_Telomerisation_of_chlorotrifluoroethylene_with_methanol]

- Schmeisser, M., & Sartori, P. (1966). Electrochemical Introduction of Fluorine. [Link: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-111166]

- Jayaraman, K., et al. (2001). Review on recent development in the synthesis of perfluoro organic compounds by simons process of electrochemical perfluorination. Central Electrochemical Research Institute. [Link: https://www.researchgate.

- Sun Oil Co. (1952). Process for removing organic fluorides from hydrocarbons. U.S. Patent No. US2613232A. [Link: https://patents.google.

- Zhejiang Sanmei Chemical Co Ltd. (2014). Method for preparing 1-H perfluorohexane. China Patent No. CN104072329A. [Link: https://patents.google.

- Chen, X., et al. (2020). Direct contact membrane distillation for effective concentration of perfluoroalkyl substances – Impact of surface fouling and material stability. Water Research. [Link: https://www.researchgate.

- Churbanov, M. F., et al. (2014). Purification of fluorides for optical materials synthesis. Inorganic Materials. [Link: https://www.researchgate.

- ScienceDaily. (2022). Novel carbon-based materials to remove hazardous 'forever chemicals' in water. [Link: https://www.sciencedaily.com/releases/2022/02/220219145331.htm]

- Exfluor Research Corporation. (n.d.). 1H,6H-Perfluorohexane, 95%. Retrieved from Exfluor. [Link: https://www.exfluor.com/products/1h-6h-perfluorohexane-95-cas-number-336-07-2]

- Guidechem. (n.d.). 1H,6H-PERFLUOROHEXANE 336-07-2 wiki. Retrieved from Guidechem. [Link: https://www.guidechem.com/wiki/1h,6h-perfluorohexane-cas-336-07-2.html]

- Zhang, B., et al. (2020). Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment. Environmental Science & Technology. [Link: https://www.researchgate.

- 3M Innovative Properties Co. (2007). Electrochemical fluorination of acrylic polymer and product therefrom. U.S. Patent No. US20070084733A1. [Link: https://patents.google.

- 3M Innovative Properties Co. (1995). Process for preparing fluorochemicals. European Patent No. EP0643155B1. [Link: https://patents.google.

- E. I. Du Pont de Nemours and Co. (1963). Distillation process for fluorocarbons. U.S. Patent No. US3101304A. [Link: https://patents.google.

- Brigham Young University. (2021). Separation of Perrhenate and Perfluoroalkyl Substances by Ion Chromatography with Customized Stationary Phases. BYU ScholarsArchive. [Link: https://scholarsarchive.byu.edu/etd/9242/]

- GOV.UK. (2021). Environmental risk evaluation report: Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane [1H-PFHx] (CAS no. 355-37-3). [Link: https://www.gov.

- Ameduri, B., et al. (2001). Synthesis of fluorinated telomers Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. ResearchGate. [Link: https://www.researchgate.net/publication/244510007_Synthesis_of_fluorinated_telomersPart_7_Telomerization_of_11-difluoro-2-chloroethylene_and_12-difluoro-12_dichloroethylene_with_methanol]

- Sigma-Aldrich. (n.d.). 1H,6H-Perfluorohexane. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/486420]

- National Center for Biotechnology Information. (n.d.). 1,1,1,2,2,3,4,5,5,6,6,6-Dodecafluoro-3,4-bis(trifluoromethyl)hexane. PubChem Compound Database. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/102157]

- ChemicalBook. (n.d.). 1H,6H-PERFLUOROHEXANE. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9263158.htm]

- FDA. (n.d.). 1,1,1,2,2,3,4,5,5,6,6,6-DODECAFLUORO-3,4-BIS(TRIFLUOROMETHYL)HEXANE. Retrieved from FDA. [Link: https://fdasis.nlm.nih.gov/srs/unii/LAJ9NWW9KV]

- Semantic Scholar. (2020). Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment. [Link: https://www.semanticscholar.org/paper/Analysis-of-Specific-Perfluorohexane-Sulfonate-by-Zhang-Lee/03f0d2d7c5a083d06175514f0923053744b82d02]

- BenchChem. (n.d.). Technical Support Center: Purification of Perfluorohept-3-ene Isomers. Retrieved from BenchChem. [Link: https://www.benchchem.

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. exfluor.com [exfluor.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1H,6H-Perfluorohexane - [sigmaaldrich.com]

- 5. US4346250A - Telomerization of tetrafluoroethylene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. krc.cecri.res.in [krc.cecri.res.in]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US20070084733A1 - Electrochemical fluorination of acrylic polymer and product therefrom - Google Patents [patents.google.com]

- 13. CN104072329A - Method for preparing 1-H perfluorohexane - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment | Semantic Scholar [semanticscholar.org]

- 18. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]

- 19. US2613232A - Process for removing organic fluorides from hydrocarbons - Google Patents [patents.google.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. fishersci.fr [fishersci.fr]

- 22. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 1H,6H-Perfluorohexane: An In-depth Technical Guide

Introduction

In the landscape of fluorinated compounds, which are integral to advancements in materials science, pharmaceuticals, and electronics, a thorough understanding of their molecular structure is paramount. 1H,6H-Perfluorohexane (also known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane), with the chemical formula C₆HF₁₃, stands as a notable example of a hydrofluorocarbon. Its unique properties, influenced by the high electronegativity of its fluorine atoms, necessitate precise analytical characterization. This technical guide provides a comprehensive exploration of the spectroscopic data of 1H,6H-Perfluorohexane, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to construct a detailed molecular portrait of this compound.

The structural elucidation of fluorinated molecules presents unique challenges and opportunities. The presence of the highly sensitive ¹⁹F nucleus, for instance, provides a powerful diagnostic tool, while the extensive spin-spin coupling between protons, fluorine, and carbon atoms can lead to complex but highly informative spectra. This guide is structured to not only present the spectral data but also to explain the causality behind the observed phenomena and the experimental choices made in acquiring this information.

Molecular Structure and Isomerism

1H,6H-Perfluorohexane possesses a linear six-carbon chain where all hydrogen atoms, except for the one on the terminal carbon, have been substituted by fluorine atoms. This specific arrangement, with a single proton at one end of the highly fluorinated chain, gives rise to its characteristic chemical and spectroscopic properties.

Caption: Molecular structure of 1H,6H-Perfluorohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For fluorinated compounds like 1H,6H-Perfluorohexane, multinuclear NMR experiments are particularly insightful.

¹H NMR Spectroscopy

The proton NMR spectrum of 1H,6H-Perfluorohexane is characterized by a single, complex multiplet in the upfield region. This complexity arises from the extensive coupling of the lone proton with the adjacent fluorine atoms.

Observed Data:

-

Chemical Shift (δ): A highly complex multiplet is observed, typically in the range of δ 5.5-6.5 ppm. The significant downfield shift from a typical alkane proton is due to the strong electron-withdrawing effect of the numerous fluorine atoms on the carbon chain.

-

Multiplicity: The signal for the proton is expected to be a triplet of triplets of triplets, and so on, due to coupling with the fluorine atoms on adjacent carbons. The primary coupling will be the two-bond coupling (²JHF) to the fluorine atoms on C1 and the three-bond coupling (³JHF) to the fluorine atoms on C2. Long-range couplings to other fluorine atoms along the chain will further split the signal, resulting in a complex, often unresolved multiplet.

Experimental Protocol:

A standard ¹H NMR experiment can be performed as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H,6H-Perfluorohexane in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16-64 scans are typically adequate due to the presence of a single proton.

-

Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

-

Spectral Width: A spectral width of 10-12 ppm is appropriate.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides detailed information about the electronic environment of each fluorine atom in the molecule.

Expected Data:

Based on the structure of 1H,6H-Perfluorohexane, one would expect to see six distinct signals in the ¹⁹F NMR spectrum, corresponding to the six different fluorine environments. The chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).

| Fluorine Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| -CF₂H | -135 to -145 | Doublet of triplets |

| -CF₂-CF₂H | -120 to -130 | Multiplet |

| -CF₂-CF₂-CF₂H | -120 to -130 | Multiplet |

| -CF₂-CF₂-CF₂-CF₂H | -120 to -130 | Multiplet |

| -CF₂-CF₃ | -110 to -120 | Multiplet |

| -CF₃ | -80 to -90 | Triplet |

Note: These are estimated ranges and multiplicities. Actual values can vary based on solvent and other experimental conditions.

The signal for the -CF₂H group is expected to be a doublet due to the two-bond coupling with the proton, further split into a triplet by the adjacent -CF₂- group. The terminal -CF₃ group should appear as a triplet due to coupling with the adjacent -CF₂- group. The internal -CF₂- groups will exhibit complex multiplets due to coupling with neighboring non-equivalent fluorine atoms.

Caption: Key spin-spin couplings in 1H,6H-Perfluorohexane.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer, tuning the probe to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is often used to simplify the spectrum.

-

Number of Scans: 32-128 scans are generally sufficient.

-

Relaxation Delay: A 1-2 second delay is typical.

-

Spectral Width: A wide spectral width of at least 250 ppm is necessary to cover the range of fluorine chemical shifts.

-

Referencing: An external reference such as CFCl₃ is used.

-

¹³C NMR Spectroscopy

Obtaining a high-quality ¹³C NMR spectrum for highly fluorinated compounds can be challenging due to the large C-F coupling constants, which can split the signals into broad multiplets and reduce their intensity.

Expected Data:

Six distinct carbon signals are expected. The chemical shifts will be significantly influenced by the attached fluorine atoms. Due to the lack of publicly available experimental data, predicted values can offer an estimation.

| Carbon Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

| C1 (-CF₂H) | 110 - 120 | Triplet of triplets |

| C2-C5 (-CF₂-) | 105 - 115 | Complex multiplets |

| C6 (-CF₃) | 115 - 125 | Quartet |

Note: These are estimated values and multiplicities. The one-bond C-F coupling constants (¹JCF) are typically large (250-350 Hz).

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required.

-

Instrument Setup: A high-field spectrometer is advantageous.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment.

-

Number of Scans: A large number of scans (several thousand) may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (5-10 seconds) might be needed for the quaternary carbons.

-

Spectral Width: A spectral width of around 200 ppm is appropriate.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

Expected Data:

-

C-F Stretching: Strong, broad absorption bands in the region of 1100-1300 cm⁻¹. The multiplicity of these bands is due to the various C-F bonds in different electronic environments.

-

C-H Stretching: A weaker absorption band is expected around 2900-3000 cm⁻¹ for the C-H bond.

-

C-C Stretching: Weaker bands for the carbon backbone vibrations may be observed in the fingerprint region.

Experimental Protocol:

-

Sample Preparation: As 1H,6H-Perfluorohexane is a liquid at room temperature, the spectrum can be easily recorded as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrument: A standard Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Electron Ionization (EI) Mass Spectrum:

The NIST WebBook provides the electron ionization mass spectrum for 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane[1].

Key Fragments:

| m/z | Ion |

| 320 | [M]⁺ (Molecular Ion) |

| 301 | [M-F]⁺ |

| 281 | [M-HF₂]⁺ |

| 231 | [C₅F₉]⁺ |

| 181 | [C₄F₇]⁺ |

| 131 | [C₃F₅]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

The molecular ion peak at m/z 320 is expected to be of low abundance due to the facile fragmentation of the C-C and C-F bonds under EI conditions. The spectrum is typically dominated by fragments resulting from the loss of fluorine atoms and the cleavage of the carbon chain. The presence of the [CF₃]⁺ ion at m/z 69 is a characteristic feature of perfluorinated compounds.

Caption: A simplified workflow for obtaining an EI mass spectrum.

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 1H,6H-Perfluorohexane, integrating ¹H, ¹⁹F, and ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for its structural confirmation and characterization. While a complete set of publicly available experimental data presents some challenges, a combination of existing spectra, theoretical predictions, and established principles of spectroscopic interpretation allows for a detailed understanding of its molecular features. The insights provided in this guide serve as a valuable resource for scientists and researchers working with this and other fluorinated compounds, underscoring the power of a multi-technique spectroscopic approach in modern chemical analysis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67730, 1H-Perfluorohexane. Retrieved from [Link].

-

NIST (2023). Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].[1]

-

ResearchGate (2018). (a) ¹H NMR spectra of TMA with increasing quantities of 1H‐PFH in C6D6; (b) ¹⁹F NMR spectra of 1H‐PFH (red) and TMA + (10)1H‐PFH (blue) in C6D6. Retrieved from [Link].

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].[1]

Sources

thermal and chemical stability of 1H,6H-Perfluorohexane for reactions

An In-Depth Technical Guide to the Thermal and Chemical Stability of 1H,6H-Perfluorohexane for Advanced Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H,6H-Perfluorohexane (CAS 336-07-2), also known as 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, represents a unique class of fluorinated compounds. It possesses a highly inert perfluoroalkane backbone, granting it the thermal and chemical resilience characteristic of perfluorocarbons, while being flanked by two terminal C-H bonds. These C-H bonds serve as reactive sites, transforming the molecule from a simple solvent into a versatile difunctional building block. This guide provides a comprehensive analysis of its stability profile, explores the reactivity of its terminal C-H bonds with field-proven examples, and presents detailed protocols for its evaluation and use in chemical synthesis.

Introduction: A Molecule of Duality

The field of fluorinated molecules is often defined by chemical inertness, a property derived from the immense strength of the carbon-fluorine bond. Perfluoroalkanes, where all hydrogens are replaced by fluorine, are exemplars of this stability, finding use as unreactive fluids in demanding applications. However, the strategic inclusion of specific reactive sites can unlock significant synthetic potential.

1H,6H-Perfluorohexane, with the structure H-(CF₂)₆-H, embodies this duality. Its core consists of a dodecafluorohexane chain, providing a scaffold that is resistant to acids, bases, oxidants, and reductants under typical conditions. Yet, the presence of hydrogen atoms at the α and ω positions introduces specific points of reactivity. This guide will deconstruct the stability of this molecule, differentiating between the robust core and the functionalizable termini, to provide researchers with the insights needed to leverage its unique properties in advanced reaction design.

Diagram 1: Structure of 1H,6H-Perfluorohexane

Caption: Molecular structure of 1H,6H-Perfluorohexane (C₆H₂F₁₂).

Core Physicochemical Properties

Understanding the fundamental physical properties of 1H,6H-Perfluorohexane is essential for its application as a solvent or reagent, particularly for reaction setup and purification.

Table 1: Physicochemical Data for 1H,6H-Perfluorohexane

| Property | Value | Source(s) |

| CAS Number | 336-07-2 | [1] |

| Molecular Formula | C₆H₂F₁₂ | [1] |

| Molecular Weight | 302.06 g/mol | [1] |

| Boiling Point | ~93 °C | [Exfluor SDS] |

| Density | ~1.56 g/cm³ (predicted) | [2] |

| Appearance | Clear, colorless liquid | [Exfluor SDS] |

Thermal Stability Analysis

The thermal stability of a molecule is dictated by the energy required to break its weakest chemical bonds. In 1H,6H-Perfluorohexane, the competition between C-C, C-F, and C-H bond cleavage defines its behavior at elevated temperatures.

Theoretical Considerations: Bond Dissociation Energies

The exceptional stability of perfluorocarbons stems from the high bond dissociation energy (BDE) of the C-F bond. While the C-C bonds forming the backbone are strong, they are typically the weakest link in a fully perfluorinated alkane. The introduction of terminal C-H bonds provides a new, potentially weaker point for thermal decomposition to initiate.

Table 2: Comparison of Average Bond Dissociation Energies (BDE)

| Bond | Typical BDE (kJ/mol) | Implication for 1H,6H-Perfluorohexane |

| C-F | ~485 | Contributes to the high stability of the fluorinated core. |

| C-C (in alkanes) | ~347 | The likely point of initial cleavage in the perfluorinated core. |

| C-H (in alkanes) | ~413 | Stronger than the C-C bond, but its reactivity is influenced by adjacent electron-withdrawing CF₂ groups. |

| C-H (in -CF₂H) | ~430-440 | Strengthened relative to alkanes due to the inductive effect of fluorine atoms, but still a potential site for radical initiation. |

(Note: BDE values are approximate and can vary significantly based on molecular structure.[3][4][5])

The primary thermal decomposition pathway for perfluoroalkanes is initiated by the homolytic cleavage of a C-C bond to form perfluoroalkyl radicals.[6] For 1H,6H-Perfluorohexane, while the C-H bond is strengthened by the adjacent fluorine atoms, it remains a plausible initiation site alongside C-C bond scission, particularly in the presence of radical initiators or specific catalysts.

Experimental Decomposition Profile

Diagram 2: Proposed Thermal Decomposition Initiation

Caption: Potential initiation pathways for thermal decomposition.

Protocol: Thermal Stability Assessment by TGA

To determine the precise decomposition temperature and mass loss profile for a specific application, thermogravimetric analysis (TGA) is the standard method.

Step-by-Step Methodology:

-

Instrument Preparation: Calibrate the TGA instrument according to the manufacturer's recommendations. Ensure the sample pan (typically platinum or alumina) is clean and tared.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of 1H,6H-Perfluorohexane into the TGA pan.

-

Atmosphere Control: Purge the TGA furnace with a dry, inert atmosphere (e.g., Nitrogen or Argon) at a consistent flow rate (e.g., 50-100 mL/min) for at least 30 minutes to remove all oxygen.

-

Initial De-gassing: Heat the sample at a slow rate (e.g., 10 °C/min) to a temperature just below its boiling point (~90 °C) and hold for 15-30 minutes to drive off any volatile impurities without significant sample loss.

-

Temperature Ramp: Increase the temperature at a controlled linear rate (e.g., 5, 10, or 20 °C/min) up to a final temperature (e.g., 600 °C).

-

Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition is typically defined as the temperature at which 5% mass loss occurs (Tₔ₅). The derivative of the weight loss curve (DTG) can be used to identify the temperature of maximum decomposition rate.

Chemical Stability & Reactivity

The unique value of 1H,6H-Perfluorohexane lies in the targeted reactivity of its terminal C-H bonds, which contrasts sharply with the inertness of its central chain.

The Inert Perfluoroalkyl Core

The electron-rich sheath of fluorine atoms protects the carbon backbone from attack by a wide range of chemical reagents. The perfluoroalkyl core of 1H,6H-Perfluorohexane is expected to be highly resistant to:

-

Strong Acids & Bases: Does not undergo hydrolysis or elimination.

-

Oxidizing Agents: Resistant to common oxidants like permanganate, dichromate, and peroxides under standard conditions.

-

Reducing Agents: Not susceptible to reduction by typical hydride reagents or catalytic hydrogenation.

This inherent stability makes it an excellent solvent candidate for reactions involving aggressive reagents where traditional hydrocarbon or ethereal solvents would degrade.

The Reactive Termini: C-H Bond Functionalization

The terminal C-H bonds are the molecule's synthetic handles. The strong electron-withdrawing effect of the adjacent perfluoroalkyl chain significantly increases the acidity of these protons compared to their non-fluorinated alkane counterparts, making them susceptible to deprotonation by strong bases. This enables subsequent functionalization.

Case Study: Copper-Catalyzed Arylation of 1H-Perfluoroalkanes

A seminal study by Hartwig and colleagues demonstrated a general method for the arylation of 1H-perfluoroalkanes, including 1H-perfluorohexane.[8] This reaction provides definitive proof of the C-H bond's reactivity and a practical method for C-C bond formation.

The reaction proceeds via deprotonation of the 1H-perfluoroalkane with a strong, hindered base (TMP₂Zn) to form a zinc perfluoroalkyl species. This intermediate then undergoes copper-catalyzed cross-coupling with an aryl iodide. The methodology is robust enough to allow for either mono- or diarylation of α,ω-dihydroperfluoroalkanes by controlling the stoichiometry.[8]

Diagram 3: Workflow for C-H Arylation of 1H,6H-Perfluorohexane

Caption: Experimental workflow for copper-catalyzed C-H arylation.

Protocol: Copper-Catalyzed Mono-Arylation

The following is an adapted, representative protocol based on the published methodology.[8] Note: This reaction is highly sensitive to air and moisture and must be performed under an inert atmosphere.

-

Glovebox Preparation: In an inert atmosphere glovebox, add CuCl (0.05 mmol), 1,10-phenanthroline (0.055 mmol), and the desired aryl iodide (1.0 mmol) to a reaction vial equipped with a stir bar.

-

Reagent Addition: Add 1H,6H-Perfluorohexane (1.5 mmol, 1.5 equiv.) followed by DMPU solvent (1.0 mL).

-

Initiation: Add a solution of TMP₂Zn (1.1 mmol, 1.1 equiv.) in toluene.

-

Reaction: Seal the vial, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 24 hours.

-

Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent.

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the mono-arylated product.

Potential Reactivity: Radical Halogenation

The terminal C-H bonds are also susceptible to radical abstraction. This opens a pathway to α,ω-dihaloperfluoroalkanes, which are valuable synthons themselves. For example, 1,6-diiodoperfluorohexane is used in the synthesis of fluorinated telomers and other advanced materials.[9][10] While a specific protocol for the radical halogenation of 1H,6H-perfluorohexane is not prominent, the reaction is mechanistically analogous to standard alkane halogenation and is expected to be feasible using radical initiators (e.g., AIBN) or UV light in the presence of a halogen source like N-bromosuccinimide (NBS) or iodine.

Conclusion: A Stable Platform for Complex Chemistry

1H,6H-Perfluorohexane is more than just an inert solvent. Its dual-nature—a robust, chemically resistant perfluoroalkyl core combined with synthetically accessible C-H termini—makes it a valuable tool for modern chemical research. Its high thermal stability allows it to function in demanding reaction conditions, while its terminal C-H bonds can be selectively functionalized via metal catalysis or radical pathways. For researchers and drug development professionals, 1H,6H-Perfluorohexane offers a unique platform for constructing complex molecules and advanced materials that require the distinct physicochemical properties imparted by a long fluorinated chain.

References

-

Yuan, B., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(11), 7009-7028. [Link]

-

Lee, D., et al. (2010). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. Journal of the American Chemical Society, 132(16), 5576-5577. [Link]

-

Kaiho, T. (2017). Telomerization. In Iodine Made Simple. Taylor & Francis. [Link]

-

Wikipedia. Bond-dissociation energy. [Link]

-

De Wolf, E., et al. (2003). 1H,1H,2H,2H-perfluoroalkyl-functionalization of Ni(II), Pd(II), and Pt(II) mono- and diphosphine complexes: minimizing the electronic consequences for the metal center. Inorganic Chemistry, 42(6), 2115-24. [Link]

-

PubChem. 1,6-Diiodoperfluorohexane. [Link]

-

Luo, Y-R. (n.d.). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics. [Link]

-

Michigan State University Department of Chemistry. Bond Energies. [Link]

-

PubChem. 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane. [Link]

-

White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. [Link]

-

ChemRxiv. (2024). Computing accurate bond dissociation energies of emerging per- and polyfluoroalkyl substances. [Link]

-

MDPI. (2022). Functionalization of Porphyrins Using Metal-Catalyzed C–H Activation. [Link]

- Google Patents. Production of tetrafluoroethylene oligomers.

-

Proprep. Radical Halogenation Regioselectivity. [Link]

-

ResearchGate. (2013). Mechanism of Hexafluoropropylene Formation in Gas-Phase Pyrolysis of Tetrafluoroethylene. [Link]

- Google Patents.

-

ResearchGate. (2008). Synthesis of fluorinated telomers. Part 6. Telomerisation of chlorotrifluoroethylene with methanol. [Link]

Sources

- 1. 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane | C6H2F12 | CID 208872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. Bond Energies [www2.chemistry.msu.edu]

- 6. US4346250A - Telomerization of tetrafluoroethylene - Google Patents [patents.google.com]

- 7. 1H,1H,2H,2H-perfluoroalkyl-functionalization of Ni(II), Pd(II), and Pt(II) mono- and diphosphine complexes: minimizing the electronic consequences for the metal center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 1,6-Diiodoperfluorohexane | 375-80-4 [smolecule.com]

- 10. 1,6-Diiodododecafluorohexane | 375-80-4 [chemicalbook.com]

Navigating the Nomenclature of Partially Fluorinated Alkanes: A Technical Guide to 1H,6H-dodecafluorohexane vs. 1H,6H-Perfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical sciences, unambiguous nomenclature is paramount. For professionals engaged in research, development, and synthesis, particularly within the pharmaceutical and materials science sectors, the ability to correctly identify a chemical entity from its name is fundamental to experimental reproducibility and safety. This guide delves into the nomenclature of a specific partially fluorinated alkane, exploring the nuances between 1H,6H-dodecafluorohexane and 1H,6H-Perfluorohexane . While often used interchangeably, these names arise from different nomenclature systems, and understanding their origins and the principles behind them is crucial for clear scientific communication. This technical guide will deconstruct these names, clarify the underlying IUPAC rules, and provide a definitive recommendation for their appropriate use.

The Subject Compound at a Glance

The molecule is a hexane derivative where twelve of the fourteen hydrogen atoms have been substituted by fluorine atoms, with the remaining two hydrogens located at the terminal positions of the carbon chain.

| Property | Value | Source |

| Chemical Formula | C₆H₂F₁₂ | [1] |

| Molecular Weight | 302.06 g/mol | [1] |

| CAS Number | 336-07-2 | [1] |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | [1] |

| Synonyms | 1H,6H-dodecafluorohexane, 1H,6H-Perfluorohexane | [1] |

Deconstructing the Nomenclature

The existence of two common names for the same compound highlights the evolution and different philosophies of chemical naming conventions. Let's dissect each name to understand the information it conveys.

The Systematic Approach: 1H,6H-dodecafluorohexane

This name is derived from the systematic substitutive nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). This system is designed to be unambiguous and descriptive, allowing a chemist to deduce the exact structure from the name.

-

hexane : This is the parent hydride, indicating a six-carbon aliphatic chain (C₆H₁₄).

-

dodecafluoro- : This prefix, along with the numerical multiplier "dodeca-" (meaning twelve), specifies that twelve fluorine atoms are present as substituents on the parent hexane chain.

-

1H,6H- : This is a crucial part of the name for partially fluorinated compounds. In a highly substituted compound, it is sometimes clearer to indicate the location of the remaining hydrogen atoms. The "H" denotes a hydrogen atom, and the locants "1" and "6" specify that these hydrogens are attached to the first and sixth carbon atoms of the hexane chain, respectively.

The full, more explicit IUPAC name is 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane , which precisely locates every fluorine atom.[1] The name "1H,6H-dodecafluorohexane" is a valid and often more convenient synonym that clearly communicates the structure.

The "Perfluoro-" Convention: 1H,6H-Perfluorohexane

This name utilizes the "perfluoro-" prefix, a convention that has been historically used to denote molecules where all hydrogen atoms on the carbon skeleton have been replaced by fluorine atoms.

-

Perfluorohexane : In its strictest sense, "perfluorohexane" refers to the compound C₆F₁₄, where all fourteen hydrogens of hexane are replaced by fluorine.

-

1H,6H- : Similar to the systematic name, this part of the name is an addendum to indicate that while the parent structure is considered "perfluorinated," there are exceptions. It signals that at positions 1 and 6, a hydrogen atom is present instead of a fluorine atom.

The use of "perfluoro-" for a molecule that is not, in fact, fully fluorinated can be a source of ambiguity. This nomenclature is a hybrid of the "perfluoro-" convention and systematic locants. While understood within the community of fluorine chemists, it is considered less rigorous than the systematic IUPAC name. The "per-" prefix is no longer recommended by IUPAC for generating preferred names in cases of partial substitution, as it can be misleading.

Experimental and Methodological Context

The choice of nomenclature can have practical implications in a laboratory setting. When synthesizing or utilizing a partially fluorinated compound like 1H,6H-dodecafluorohexane, precise communication is key.

Experimental Protocol: Synthesis of a Partially Fluorinated Alkane (Illustrative)

A common method for synthesizing such compounds involves the reduction of a perfluoroalkyl iodide.

-

Starting Material : A perfluoroalkyl diiodide, such as 1,6-diiodododecafluorohexane.

-

Reaction Setup : The diiodide is dissolved in a suitable solvent (e.g., a fluorinated solvent or a polar aprotic solvent) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reducing Agent : A reducing agent, such as sodium borohydride or lithium aluminum hydride, is added portion-wise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring : The progress of the reaction is monitored by techniques such as ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy to observe the disappearance of the starting material and the appearance of the desired product.

-

Work-up and Purification : Once the reaction is complete, the mixture is quenched, and the product is extracted. Purification is typically achieved through distillation or column chromatography.

-

Characterization : The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹⁹F NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis.

In the context of this synthesis, using the systematic name "1H,6H-dodecafluorohexane" in laboratory notebooks, reports, and publications ensures that the structure of the product is communicated without ambiguity.

Visualizing the Nomenclature Logic

The following diagrams illustrate the conceptual breakdown of the two naming conventions.

Caption: Comparison of Systematic vs. "Perfluoro-" Nomenclature Logic.

Caption: Structural Breakdown According to Each Nomenclature.

Conclusion and Recommendation

Both "1H,6H-dodecafluorohexane" and "1H,6H-Perfluorohexane" describe the same chemical entity (CAS 336-07-2). However, they originate from different nomenclature philosophies.

-

1H,6H-dodecafluorohexane (and its more explicit form, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane) is the systematic and preferred IUPAC name. It is unambiguous, descriptive, and follows a clear set of rules that allow for the precise determination of the chemical structure.

-

1H,6H-Perfluorohexane is a semi-systematic name that combines the historical "perfluoro-" convention with locants to indicate the presence of hydrogen atoms. While commonly understood, especially in historical literature and among specialists, its use of "perfluoro-" for a partially hydrogenated compound can be misleading and is not in line with modern IUPAC recommendations for preferred names.

Recommendation for Professionals:

For all formal scientific communication, including publications, patents, regulatory submissions, and internal documentation, it is strongly recommended to use the systematic IUPAC name: 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane or the clear synonym 1H,6H-dodecafluorohexane . This practice ensures clarity, precision, and adherence to international standards, thereby upholding the principles of scientific integrity. While researchers should be familiar with the term "1H,6H-Perfluorohexane" to understand existing literature, its use in new documentation should be avoided in favor of the more precise systematic name.

References

-

PubChem. (n.d.). 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to 1H,6H-Perfluorohexane: Bridging Theoretical Predictions and Experimental Realities

In the specialized fields of materials science and pharmaceutical development, a molecule's utility is defined by its physicochemical properties. 1H,6H-Perfluorohexane (CAS 336-07-2), a partially fluorinated alkane, stands out for its unique characteristics, which are intermediate between those of hydrocarbons and fully fluorinated carbons.[1][2] This guide offers an in-depth examination of this compound, critically comparing its computationally predicted (theoretical) properties with empirically measured (experimental) data. For researchers and drug development professionals, understanding this interplay is fundamental to harnessing the full potential of such specialized molecules, from designing novel delivery systems to creating advanced materials.

Molecular Profile and Significance

1H,6H-Perfluorohexane, with the molecular formula C6H2F12, consists of a six-carbon chain where the internal carbons are fully fluorinated, while the terminal carbons (at positions 1 and 6) each retain a hydrogen atom. This specific arrangement of hydrogen and fluorine atoms imparts a distinct polarity and reactivity profile compared to its perfluorinated analogue, perfluorohexane (C6F14). These structural nuances are critical as they govern intermolecular forces, solubility, and thermal stability, which are pivotal parameters in both research and industrial applications.

Theoretical vs. Experimental Properties: A Comparative Analysis

The development and validation of any chemical entity rely on two streams of data: theoretical predictions derived from computational models and concrete experimental measurements. The convergence of these datasets provides a high degree of confidence in a compound's behavior.

Theoretical Properties (In Silico Estimation)

Computational chemistry allows for the prediction of molecular properties before a substance is even synthesized, offering invaluable foresight for experimental design. These estimations are based on quantitative structure-activity relationship (QSAR) models and other computational algorithms.

Table 1: Predicted Physicochemical Properties of 1H,6H-Perfluorohexane

| Property | Predicted Value | Method/Source |

| Molecular Weight | 302.06 g/mol | Calculation |

| Boiling Point | ~93-104 °C | Estimation Models |

| LogP (Octanol-Water Partition Coeff.) | 3.5 - 4.5 | QSAR Estimation |

| Vapor Pressure | ~40-50 mmHg @ 25°C | Estimation Models |

Note: Predicted values can vary based on the specific computational model employed.

Experimental Properties (Empirical Data)

Experimental data provides the ground truth for a compound's characteristics under real-world conditions. These values are determined through standardized laboratory procedures.

Table 2: Experimentally Determined Properties of 1H,6H-Perfluorohexane

| Property | Experimental Value | Source |

| Molecular Formula | C6H2F12 | N/A |

| Molecular Weight | 302.06 g/mol | N/A |

| Physical State | Clear Liquid | [3] |

| Boiling Point | 93 °C | [3] |

| Refractive Index | <1.3000 @ 20°C | [3] |

The close alignment between the predicted and experimental boiling points demonstrates the predictive power of modern computational models for fluorinated compounds. The LogP value, a critical predictor of a drug's pharmacokinetic behavior, suggests that 1H,6H-Perfluorohexane is highly lipophilic, a key consideration for formulation scientists.[4]

Core Experimental Protocol: Boiling Point Determination

To ensure the trustworthiness of experimental data, methodologies must be robust and reproducible. The determination of a boiling point is a fundamental characterization step.

Protocol: Atmospheric Pressure Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this point, the liquid converts into vapor, and a stable temperature plateau is observed.

-

Methodology:

-

Apparatus Assembly: A standard distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head fitted with a calibrated thermometer, a condenser, and a receiving flask. All glassware must be meticulously cleaned and dried.

-

Sample Preparation: Approximately 15-20 mL of 1H,6H-Perfluorohexane is placed into the round-bottom flask. A few boiling chips are added to prevent bumping and ensure smooth, even boiling.

-

Heating and Equilibration: The flask is gently heated. The temperature is monitored as the liquid heats and begins to reflux. The heating rate is adjusted to maintain a slow, steady distillation rate (approximately 1-2 drops per second).

-

Data Acquisition: The temperature is recorded when it stabilizes for at least one minute while the liquid is actively boiling and condensing. This stable temperature is the observed boiling point. The atmospheric pressure should also be recorded, as boiling points are pressure-dependent.

-

-

Rationale for Choices: Using a standard distillation setup provides a closed system that allows for the clear observation of the liquid-vapor equilibrium. The use of boiling chips is a critical safety and accuracy measure to prevent superheating and sudden, violent boiling, which could lead to inaccurate temperature readings.

Visualization of Experimental Workflow

Sources

Unlocking New Frontiers: A Technical Guide to the Research Applications of 1H,6H-Perfluorohexane

Introduction: Bridging the Gap Between Hydrocarbons and Perfluorocarbons

In the landscape of chemical innovation, the family of semifluorinated alkanes (SFAs) represents a unique and powerful class of molecules, distinct from their hydrocarbon and perfluorocarbon (PFC) relatives.[1] This guide focuses on a specific SFA, 1H,6H-Perfluorohexane (H-F6-H) , a linear diblock molecule with the structure F(CF₂)₄(CH₂)₂H. Unlike fully fluorinated PFCs, which are notoriously lipophobic, the inclusion of a hydrocarbon segment grants SFAs an amphiphilic character, enabling them to dissolve lipophilic substances while retaining many of the remarkable properties conferred by the fluorinated chain.[1][2] These properties include high gas solubility, low surface tension, and excellent chemical and physiological inertness.[1][3]

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple catalog of facts to provide a foundational understanding of H-F6-H's properties, proven applications of its SFA class, and robust, actionable protocols for its potential use. We will explore its synthesis, its established role as a drug delivery vehicle, its potential in advanced medical imaging, and its emerging applications in materials science, all while maintaining a critical perspective on its environmental and safety profile.

Section 1: Core Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical nature is paramount to harnessing its potential. H-F6-H's structure, a perfluorobutyl core flanked by two methylene groups, creates a unique molecular dichotomy that governs its behavior and applications.

Key Physicochemical Characteristics

The properties of H-F6-H are best understood in comparison to its fully fluorinated analog, perfluorohexane (PFH). The introduction of two hydrogen atoms significantly alters key parameters such as boiling point and potential solubility characteristics.

| Property | 1H,6H-Perfluorohexane (H-F6-H) | Perfluorohexane (PFH) | Significance of the Difference |

| CAS Number | 336-07-2[4][5] | 355-42-0[6] | Unique identifier for sourcing and regulatory purposes. |

| Molecular Formula | C₆H₂F₁₂[4][5] | C₆F₁₄[6] | Highlights the presence of the C-H bonds. |

| Molecular Weight | 302.06 g/mol [4] | 338.04 g/mol [6] | Lower molecular weight due to hydrogen substitution. |

| Boiling Point | 93 °C[5] | 56 °C[7] | The presence of C-H bonds allows for stronger intermolecular forces, significantly raising the boiling point and reducing volatility. |

| Density | Not available (1.719 g/cm³ for 1-Chloro-6H-dodecafluorohexane)[8] | ~1.68 g/cm³ (at 25°C)[7] | Expected to be dense, a characteristic of fluorinated compounds. |

| Viscosity | Not available | 0.64 cP (at 25°C)[7] | Expected to be low, facilitating ease of handling and administration in liquid formulations. |

| Solubility | Soluble in hydrocarbons and other SFAs; can dissolve lipophilic compounds.[1] | Poorly soluble in both hydrocarbons and water; excellent gas solvent.[6][9] | This is the key functional difference; the hydrocarbon segment makes H-F6-H a viable solvent for non-polar organic molecules. |

Synthesis Pathway: From Iodide to Hydride

The most direct and common route to synthesizing α,ω-dihydroperfluoroalkanes like H-F6-H is through the reduction of the corresponding di-iodinated precursor. This established method offers a high-yield pathway to the target molecule. The precursor, 1,6-diiodoperfluorohexane, is a commercially available starting material.

A plausible and effective method involves a stannane-mediated reduction using an agent like tributyltin hydride. This reaction selectively replaces the carbon-iodine bonds with carbon-hydrogen bonds without disrupting the stable carbon-fluorine backbone.

Caption: Synthesis workflow for 1H,6H-Perfluorohexane.

Exemplary Synthesis Protocol: Causality: This protocol is based on the established reactivity of tributyltin hydride for the dehalogenation of alkyl halides. The radical initiator (AIBN) is necessary to start the chain reaction, and the elevated temperature ensures a sufficient reaction rate.

-

Setup: In a nitrogen-purged round-bottom flask equipped with a reflux condenser, dissolve 1,6-diiodoperfluorohexane in a suitable degassed solvent (e.g., toluene).

-

Initiator Addition: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reagent Addition: Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of tributyltin hydride to the solution via a dropping funnel.

-

Reaction: Heat the mixture to reflux (approx. 90-110°C, depending on the solvent) and maintain for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture. Quench any remaining hydride with a small amount of methanol. The solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified via fractional distillation under vacuum to separate the H-F6-H from the tin byproducts, yielding the final clear, colorless liquid.

Section 2: Core Application in Drug Delivery & Formulation

The most clinically advanced application for the SFA class is as a novel excipient for drug delivery, particularly in ophthalmology.[10] Their unique ability to dissolve lipophilic drugs, which are often poorly water-soluble, into clear, stable solutions is a significant advantage over conventional oil-based emulsions or suspensions.[1][11]

Mechanism of Action as a Drug Carrier

The efficacy of SFAs as drug carriers stems from a combination of key properties:

-

Lipophilicity: The hydrocarbon segment provides a compatible environment for dissolving non-polar, lipophilic drug molecules.[1]

-

Low Surface Tension: This property allows SFA-based formulations to spread exceptionally well across biological surfaces, such as the cornea of the eye. This leads to a longer residence time and a larger surface area for drug absorption compared to aqueous drops that bead up and are quickly cleared.[3][12]

-

Biocompatibility: SFAs with sufficient chain length are chemically and physiologically inert, leading to excellent tolerability on sensitive tissues like the ocular surface.[3]

A landmark application is the formulation of Cyclosporine A (CsA), a highly lipophilic immunosuppressant used for treating dry eye disease. Studies comparing CsA dissolved in SFAs (like F4H5 and F6H8) to the commercial castor oil emulsion (Restasis®) showed dramatically increased drug penetration into the anterior chamber of the eye. After 8 hours of repeated application, SFA formulations delivered nearly 10 times more CsA than the commercial emulsion.[13]

Caption: Workflow for formulating and applying an SFA-based drug solution.

Protocol: Preparation of a 0.05% Cyclosporine A Formulation

Causality: This protocol is adapted from established methods for other SFAs.[13] A small amount of a co-solvent like ethanol is often used to facilitate the initial dissolution of the crystalline drug into the SFA. Sonication provides the energy needed to ensure a homogenous mixture at the molecular level.

-

Stock Solution: Prepare a concentrated stock solution of Cyclosporine A (CsA) in dehydrated ethanol (e.g., 10 mg/mL).

-

Weighing: In a sterile glass vial, accurately weigh the required amount of 1H,6H-Perfluorohexane.

-

Co-Solvent Addition: Add a small, precise volume of dehydrated ethanol to the H-F6-H. For example, to achieve a final concentration of 0.5% w/w ethanol.

-

Drug Addition: Add the calculated volume of the CsA stock solution to the SFA/ethanol mixture to achieve a final CsA concentration of 0.05% w/w.

-

Homogenization: Tightly cap the vial and mix thoroughly using a vortex mixer.

-

Sonication: Place the vial in a bath sonicator for 15-30 minutes to ensure complete dissolution and create a clear, homogenous solution.

-

Sterilization: Filter the final solution through a sterile 0.22 µm filter (compatible with organic solvents) into a sterile dropper bottle.

-

Quality Control: Visually inspect the final formulation for clarity and absence of particulates. Confirm drug concentration using HPLC.

Section 3: Advanced Applications in Medical Imaging

While SFAs are excellent drug carriers, the broader class of perfluorocarbons (PFCs) has been extensively researched as contrast agents for medical imaging, primarily due to their high density, biological inertness, and unique physical properties. H-F6-H, as a hybrid, has the potential to be integrated into these systems, possibly offering new advantages.

Ultrasound Contrast via Phase-Change Nanodroplets

A key application for PFCs like perfluorohexane is in the formulation of liquid nanodroplets that can be vaporized by focused ultrasound, a process called Acoustic Droplet Vaporization (ADV). The resulting microbubbles are highly echogenic and act as potent contrast agents for ultrasound imaging.

-

Mechanism: Liquid PFC nanodroplets (typically 100-500 nm in diameter) are injected intravenously. They are too small and acoustically inactive to be seen on a standard ultrasound scan. When a targeted region is hit with a high-intensity focused ultrasound (HIFU) pulse, the localized pressure drop causes the PFC core to undergo a liquid-to-gas phase transition. The resulting microbubble (1-5 µm) provides a strong contrast signal.

-

Role of H-F6-H: Perfluorohexane (boiling point: 56°C) is a common choice for these nanodroplets. H-F6-H has a higher boiling point (93°C), which means it would require more acoustic energy to vaporize. This could be advantageous for creating more stable nanodroplets that are less likely to vaporize spontaneously, potentially leading to a better safety profile and more controlled activation.

Caption: Structure of a targeted nanodroplet and its activation.

¹⁹F Magnetic Resonance Imaging (¹⁹F MRI)

¹⁹F MRI is a powerful research technique that detects the signal from fluorine atoms. Since the body has no native fluorine signal, any detected signal is background-free and directly corresponds to the location and concentration of the injected fluorine-containing agent. PFCs and SFAs are ideal candidates due to their high density of fluorine atoms.

-

Causality: The utility of H-F6-H in ¹⁹F MRI stems from its 12 fluorine atoms, which can generate a strong, quantifiable signal. The two hydrogen atoms might slightly alter the magnetic environment of the adjacent fluorine atoms, potentially creating a unique spectral signature that could be used for more advanced multi-agent imaging experiments.

Section 4: Environmental Profile and Safety Considerations

A critical aspect of modern chemical research is an awareness of a compound's lifecycle and potential environmental impact. 1H,6H-Perfluorohexane belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence.

-

Persistence: The carbon-fluorine bond is exceptionally strong, making the perfluorinated segment of the molecule highly resistant to degradation. H-F6-H is not readily biodegradable and has a long atmospheric half-life.

-

Bioaccumulation: Data on the specific bioaccumulation potential of H-F6-H is limited. However, studies on the related compound 1H-Perfluorohexane (C₆HF₁₃) indicate that it is not considered bioaccumulative in aquatic organisms.

-

Toxicity: While many long-chain PFAS are associated with adverse health effects, H-F6-H does not meet the criteria to be classified as toxic. However, as with any laboratory chemical, appropriate personal protective equipment should be used, and inhalation and ingestion should be avoided.

Researchers must balance the unique scientific potential of H-F6-H with its environmental persistence. Its use should be confined to controlled laboratory and clinical settings where disposal can be managed according to regulations for halogenated waste, minimizing environmental release.

Conclusion and Future Outlook

1H,6H-Perfluorohexane is more than just another fluorinated compound; it is a molecular tool with a unique combination of properties derived from its hydrocarbon and perfluorocarbon segments. Its proven utility as a drug delivery vehicle for lipophilic compounds, particularly in ophthalmology, is already paving the way for improved therapeutic formulations.

The future research applications are equally compelling. Its integration into phase-change nanodroplets could lead to more stable and controllable ultrasound contrast agents. In the realm of materials science, its capacity for self-assembly on surfaces opens doors to novel nano-patterning techniques. As a specialty solvent, its unique solubility profile remains an area ripe for exploration.